The compound 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)-quinoxaline, commonly known as NBQX disodium salt, is a well-known AMPA receptor antagonist. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). The inhibition of these receptors is a strategic approach in neuroprotection, as excessive glutamate release and subsequent overactivation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurological disorders.
In the context of spinal cord injury (SCI), NBQX has been shown to reduce functional deficits in a standardized rat model of contusive SCI. The neuroprotective effect of NBQX is attributed to its ability to inhibit excitotoxicity, which is a significant factor in secondary injury following SCI. Moreover, NBQX has been found to enhance the sparing of white matter, including axons of descending pathways, which is critical for maintaining functional connectivity within the spinal cord. An unexpected finding from the research is that NBQX induces a rapid and selective increase in fibroblast growth factor 2 (FGF2) mRNA levels in the injured spinal cord2. This induction of FGF2, a factor known for its neurotrophic and neuroprotective properties, could be an additional mechanism through which NBQX exerts its therapeutic effects in the treatment of SCI.
Although not directly related to NBQX, it is worth noting that other compounds with anti-inflammatory properties, such as Nitidine chloride (NTD), have been studied for their effects on inflammatory cytokines in macrophages. NTD, for example, significantly reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and inhibits NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages1. This is relevant because inflammation is a critical component of secondary injury in CNS trauma, and agents that can modulate inflammatory responses may have potential therapeutic applications in conjunction with AMPA receptor antagonists like NBQX.
The synthesis of NBQX disodium salt involves multiple steps that typically include the construction of the quinoxaline core followed by various functional group modifications. The detailed synthetic route can vary among researchers but generally includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high purity and yield. Typical conditions may involve refluxing in organic solvents followed by purification through crystallization or chromatography.
The molecular structure of NBQX disodium salt reveals a complex arrangement that allows for its binding to glutamate receptors. The key features include:
The three-dimensional conformation allows for optimal fit within the receptor binding site, which is essential for its antagonistic action against AMPA and kainate receptors.
NBQX disodium salt participates in various chemical reactions primarily related to its interactions with neurotransmitter receptors:
The IC50 values indicating potency are approximately 0.15 µM for AMPA receptors and 4.8 µM for kainate receptors, demonstrating its effectiveness as an antagonist.
The mechanism of action of NBQX involves selective blockade of AMPA and kainate receptors, which are ionotropic glutamate receptors responsible for mediating fast excitatory synaptic transmission in the central nervous system. By binding to these receptors:
NBQX disodium salt exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in various biochemical assays and neuropharmacological studies.
NBQX disodium salt has a wide range of scientific applications:
NBQX disodium salt (2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt) is a selective and competitive antagonist of ionotropic glutamate receptors, specifically targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes [1] [4] [6]. It exhibits high potency at AMPA receptors (IC₅₀ = 0.15 μM) and moderate activity at kainate receptors (IC₅₀ = 4.8 μM), with no significant activity at N-methyl-D-aspartate (NMDA) receptors or glycine binding sites [1] [2] [10]. This selectivity profile positions NBQX disodium salt as a critical pharmacological tool for dissecting excitatory neurotransmission mediated by non-NMDA glutamate receptors.
The compound exerts neuroprotective, anticonvulsant, and antinociceptive effects in vivo by blocking glutamate-induced excitotoxicity [1] [5] [10]. Mechanistically, NBQX competitively inhibits glutamate binding, preventing cation influx through AMPA/kainate receptor channels and subsequent neuronal depolarization [4] [10]. Research demonstrates its ability to block the induction of excitatory postsynaptic currents (EPSCs) in cortical neurons at concentrations as low as 1 μM, with complete blockade achieved at 10 μM [6]. Additionally, NBQX disodium salt modulates downstream signaling pathways, including reductions in mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) levels, and blocks antidepressant effects mediated by serotonin receptor agonists like 8-Hydroxy-DPAT hydrobromide [1] [2].
Table 1: Key Pharmacological Properties of NBQX Disodium Salt
Property | Value/Effect | Experimental Context |
---|---|---|
AMPA Receptor IC₅₀ | 0.15 μM | Competitive binding assays |
Kainate Receptor IC₅₀ | 4.8 μM | Competitive binding assays |
Neuroprotective Activity | Reduces neuronal damage in ischemia models | Rat focal ischemia studies |
Anticonvulsant Effect | Suppresses seizure activity | Rat kindling epilepsy model |
Synaptic Current Blockade | 100% inhibition of EPSCs at 10 μM | Mouse cortical neuron recordings |
NBQX disodium salt is a chemically modified form of the parent compound NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo(f)quinoxaline), engineered to address critical solubility limitations [1] [5] [6]. The parent NBQX molecule features a benzo[f]quinoxaline core with sulfonamide and nitro functional groups but suffers from poor aqueous solubility (<1 mM), restricting its utility in physiological studies [1] [9]. The disodium salt variant incorporates sodium ions at the sulfonamide and hydroxyl positions, transforming it into a highly water-soluble compound (100 mM in water) while preserving the core pharmacophore responsible for receptor antagonism [1] [6] [10].
The addition of sodium ions does not alter the intrinsic receptor affinity, as both forms share identical inhibition constants for AMPA and kainate receptors [1] [10]. The quinoxalinedione scaffold remains essential for competitive binding at the glutamate recognition site, while the nitro group at position 6 enhances selectivity for AMPA receptors over kainate subtypes [4] [10]. This strategic modification enables reliable preparation of concentrated stock solutions for in vitro electrophysiology (e.g., brain slice experiments) and in vivo studies without organic co-solvents that might perturb biological systems [6] [9].
NBQX disodium salt exhibits exceptional aqueous solubility (38 mg/mL, equivalent to 100 mM), a >100-fold improvement over the non-salt form [1] [6] [10]. This property facilitates precise dosing in physiological buffers and artificial cerebrospinal fluid (aCSF). The compound forms stable, ready-to-use solutions when dissolved in pure water, with stock solutions maintaining integrity for up to four weeks at 4°C or three months at -20°C [10]. Lyophilized powder is hygroscopic and requires desiccant storage at -20°C to prevent hydrolysis of the sulfonamide group [8] [9] [10]. Solutions display pH-dependent stability, with optimal preservation near physiological pH (7.0-7.4) [10].
The crystalline solid appears as an orange to dark red-brown powder with a molecular weight of 380.24 g/mol (C₁₂H₆N₄O₆SNa₂) [1] [4] [10]. It is typically supplied as a lyophilized hydrate, with variations in hydration state accounting for minor molecular weight differences between batches [8] [9]. The material should be protected from light due to potential nitro group photodegradation, and long-term storage under inert atmosphere at -20°C preserves >98% purity for years [8] [9] [10].
Table 2: Physicochemical Properties of NBQX Disodium Salt
Property | Specification | Conditions |
---|---|---|
Molecular Formula | C₁₂H₆N₄O₆SNa₂ | - |
Molecular Weight | 380.24 g/mol | Anhydrous form |
CAS Registry Number | 479347-86-9 (anhydrous); 118876-58-7 (hydrate) | - |
Aqueous Solubility | 100 mM (38 mg/mL) | 25°C, water |
Storage Temperature | -20°C (desiccated) | Lyophilized powder |
Solution Stability | 4 weeks | 4°C, aqueous solution |
Purity | ≥98% | HPLC analysis |
The planar benzo[f]quinoxaline core enables π-π stacking interactions within the glutamate-binding cleft of AMPA receptors [4] [10]. Key intermolecular interactions include:
These interactions competitively inhibit glutamate binding while conferring >30-fold selectivity for AMPA over kainate receptors [1] [10]. The nitro group's electron-withdrawing properties further enhance affinity by reducing electron density in the quinoxaline ring, strengthening π-cation interactions with conserved lysine residues (Lys660) [4] [10]. This precise interaction profile enables NBQX disodium salt to serve as a molecular probe for elucidating AMPA receptor gating mechanisms and allosteric modulation [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7